molecular formula C16H13BrO3 B8401560 6-Bromo-2-(3-methoxyphenyl)chroman-4-one

6-Bromo-2-(3-methoxyphenyl)chroman-4-one

Cat. No.: B8401560
M. Wt: 333.18 g/mol
InChI Key: CHJBHERWXFJZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(3-methoxyphenyl)chroman-4-one is a useful research compound. Its molecular formula is C16H13BrO3 and its molecular weight is 333.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

6-bromo-2-(3-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H13BrO3/c1-19-12-4-2-3-10(7-12)16-9-14(18)13-8-11(17)5-6-15(13)20-16/h2-8,16H,9H2,1H3

InChI Key

CHJBHERWXFJZTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(5-bromo-2-hydroxy-phenyl)-ethanone (18 g, 84.1 mmol), 3-methoxy-benzaldehyde (11.4 g, 84.1 mol), and borax (51.5 g, 0.135 mol) in ethanol (112 mL) and H2O (187 mL) was refluxed for one day. The reaction mixture was cooled, diluted with an equal volume of H2O, and extracted with ether. The ether was dried over anhydrous Na2SO4, filtered, and evaporated to give 6-bromo-2-(3-methoxy-phenyl)-chroman-4-one (5 g, 18%). 1H-NMR (CDCl3): 2.89 (d, 1H), 3.04 (t, 1H), 3.81 (s, 3H), 5.43 (d, 2H), 6.96 (m, 3H), 7.32 (m, 1H), 7.58 (m, 1H), 8.01 (s, 1H)
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
[Compound]
Name
borax
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Name
Quantity
187 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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